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Compound of Interest

1-(3-Bromo-4-methylphenyl)-1H-
Compound Name:

pyrazole
CAS No.: 1823931-54-9
Cat. No.: B3247803

Get Quote

Executive Summary

1-(3-Bromo-4-methylphenyl)-1H-pyrazole (CAS: 1823931-54-9) is a specialized heterocyclic
building block characterized by a pyrazole ring N-linked to a sterically congested, halogenated
phenyl ring.[1][2] Its structural uniqueness lies in the ortho-bromo-para-methyl substitution
pattern on the phenyl ring, which provides two distinct vectors for further functionalization: the
bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-
Hartwig), while the pyrazole ring acts as a stable, bioisosteric core often used to mimic amide
or urea functionalities in kinase inhibitors.[3]

Chemical Identity & Structural Analysis
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Parameter

Data

IUPAC Name

1-(3-Bromo-4-methylphenyl)-1H-pyrazole

CAS Registry Number

1823931-54-9

Molecular Formula C10H9BrNz

Molecular Weight 237.10 g/mol

SMILES Cclccc(cclBr)n2ccen2

InChl Key SZEUFXJYGNPBOP-UHFFFAOYSA-N

Structural Features

[L12][4]1[5]1[6][7118] * Pyrazole Core: Electron-
rich, aromatic heterocycle.[3]* Aryl Bromide:
Electrophilic site for Pd-catalyzed coupling.e
Methyl Group: Provides lipophilicity and steric
bulk.

Physicochemical Profile

The physical properties of this compound are dictated by the interplay between the polar

pyrazole nitrogen atoms and the lipophilic bromotolyl moiety.
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Property Value / Description Significance

Standard state for aryl-
Physical State Solid (Crystalline powder) pyrazoles; facilitates handling

and weighing.

Impurities (oxidation products)

Color White to Off-White )
may cause yellowing.
Low-melting solid due to
Melting Point Predicted: 55-65 °C disruption of crystal packing by
the ortho-bromo substituent.
B High lipophilicity prevents
Solubility (Water) Insoluble (< 0.1 mg/mL)

aqueous solvation.[3]

] Compatible with standard
N ) Soluble in DCM, EtOAc, ) )
Solubility (Organic) organic synthesis and
DMSO, MeOH o
purification workflows.[3]

Indicates high membrane
LogP (Calculated) 3.6+04 permeability; suitable for CNS-

active drug design.

Low polar surface area
TPSA 17.8 A2 suggests excellent oral

bioavailability.

Weakly basic; protonation
pKa (Conj. Acid) ~2.5 (Pyrazole N2) occurs only in strong acid (e.g.,
HCI/EtOAC).[3]

Synthesis & Purification Methodologies

Two primary routes are employed for the synthesis of 1-(3-Bromo-4-methylphenyl)-1H-
pyrazole. The choice depends on the availability of starting materials and scale.

Route A: Chan-Lam Coupling (Modern Approach)

This method utilizes a copper-catalyzed oxidative coupling, avoiding the use of toxic hydrazine
intermediates.
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e Reagents: 1H-Pyrazole, (3-Bromo-4-methylphenyl)boronic acid, Cu(OAc)z, Pyridine,
Molecular Sieves (4A).[3]

e Conditions: DCM, Open air (O2 source), Room Temperature, 24-48 h.[3]

e Mechanism: Oxidative C-N bond formation via a Cu(Il)/Cu(lll) catalytic cycle.[3]

Route B: Hydrazine Condensation (Classical Approach)

Ideal for large-scale synthesis where cost is a driver.

» Reagents: (3-Bromo-4-methylphenyl)hydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane
(Malonaldehyde equivalent), Ethanol, Reflux.[3]

e Protocol:

o

Dissolve hydrazine salt in EtOH.

[¢]

Add 1,1,3,3-tetramethoxypropane (1.1 equiv) and catalytic HCI.

[¢]

Reflux for 2—4 hours (monitor by TLC).

Concentrate and extract with EtOAcC.

o

Chan-Lam Coupling
Route A: 1H-Pyrazole - . .
+ Aryl Boronic Acid P Cu(OAc)2, Pyridine, Air

DCM, RT

'

Purification
Crude Product
. ] . . | Flash Chromatography
(Oil or Low-Melting Solid) (Hexane/EtOAC)

Pure 1-(3-Bromo-4-methylphenyl)-1H-pyrazole
(White Solid)

Route B: Aryl Hydrazine m| Cyclocondensation
+ Tetramethoxypropane | EtOH, Reflux, H+
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Figure 1: Comparison of synthetic pathways. Route A is preferred for medicinal chemistry;
Route B for scale-up.

Spectral Characterization (Diagnhostic Data)
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Identification of the product relies on the distinct splitting patterns of the 1,2,4-trisubstituted
benzene ring and the pyrazole system.[3]

1H NMR (400 MHz, CDCls)
e 0 7.95(d, J=2.5 Hz, 1H): Pyrazole H-5 (Deshielded by adjacent Nitrogen).[3]

0 7.88 (d, J=2.0 Hz, 1H): Aryl H-2 (Ortho to Br, Meta to Methyl).[3]

8 7.73 (d, J=1.5 Hz, 1H): Pyrazole H-3.[3]

& 7.55 (dd, J=8.0, 2.0 Hz, 1H): Aryl H-6.[3]

0 7.30 (d, J=8.0 Hz, 1H): Aryl H-5 (Ortho to Methyl).[3]

0 6.48 (dd, J=2.5, 1.5 Hz, 1H): Pyrazole H-4 (Characteristic upfield signal).[3]

0 2.42 (s, 3H): Aryl-CHs (Singlet).[3]

Mass Spectrometry (ESI+)
e [M+H]*: Observed peaks at m/z 237.0 and 239.0.[3]

» Pattern: 1:1 isotopic ratio characteristic of a mono-brominated compound (7°Br/1Br).

Applications in Drug Discovery

This compound serves as a versatile "linchpin” scaffold.

o Suzuki-Miyaura Coupling: The C-Br bond reacts with aryl boronic acids to create biaryl
systems, a common motif in kinase inhibitors (e.g., p38 MAP kinase, B-Raf).[3]

e Buchwald-Hartwig Amination: Reaction with amines yields N-aryl pyrazoles, often used to
modulate solubility and H-bond donor/acceptor profiles.

e C-H Activation: The pyrazole ring can direct C-H activation at the ortho position of the phenyl
ring, allowing for late-stage diversification.[3]
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Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.

Safety & Handling

e GHS Classification: Warning.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[3]

e Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

[9]

o Storage: Store in a cool, dry place (2—8 °C recommended). Keep container tightly closed to
prevent moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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